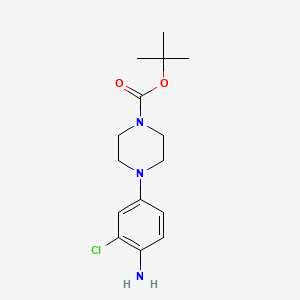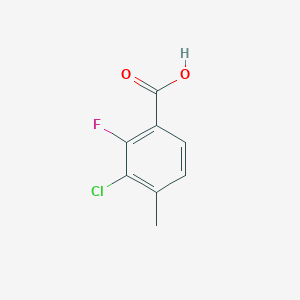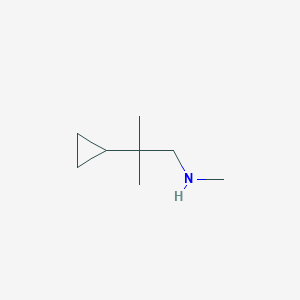
(2-Cyclopropyl-2-methylpropyl)(methyl)amine
Übersicht
Beschreibung
(2-Cyclopropyl-2-methylpropyl)(methyl)amine is a chemical compound with the molecular formula C8H17N. It is an amine, which is an organic compound that contains a nitrogen atom . The nitrogen atom in an amine can bond up to three hydrogens, but in amines, one or more of the hydrogen atoms are replaced by organic substituents like alkyl (alkane chain) and aryl (aromatic ring) groups .
Synthesis Analysis
Amines can be synthesized through various methods. One common method involves the cobalt-catalyzed cross-coupling between alkyl iodides and cyclopropyl, cyclobutyl, and alkenyl Grignard reagents . This method enables the introduction of strained rings on a large panel of primary and secondary alkyl iodides . The catalytic system is simple and nonexpensive, and the reaction is chemoselective and diastereoconvergent .
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclopropyl group, a methylpropyl group, and a methylamine group. Cyclopropane is a highly strained molecule with a bond angle of 60 degrees . The normal tetrahedral bond angle is 109.28 degrees, so we’d expect a ring strain of 49.28 degrees .
Chemical Reactions Analysis
Amines, including this compound, can undergo a variety of chemical reactions. For example, they can react with acid chlorides to form amides . They can also undergo Hofmann elimination, a process that converts an amine to an alkene .
Wirkmechanismus
Zukünftige Richtungen
Cyclopropane, a component of (2-Cyclopropyl-2-methylpropyl)(methyl)amine, attracts wide interests in the fields of synthetic and pharmaceutical chemistry, and chemical biology because of its unique structural and chemical properties . This structural motif is widespread in natural products, and is usually essential for biological activities . Future research may focus on the development of new synthetic methods and applications of cyclopropane-containing compounds .
Eigenschaften
IUPAC Name |
2-cyclopropyl-N,2-dimethylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c1-8(2,6-9-3)7-4-5-7/h7,9H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHWGEKYJQRZBBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC)C1CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


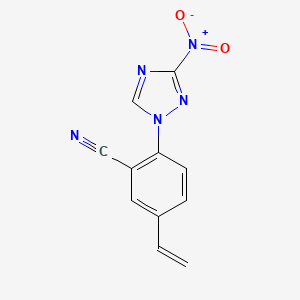
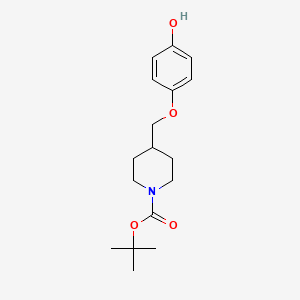


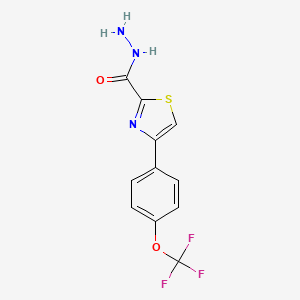

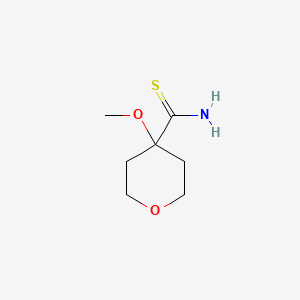

![4-Bromo-6-chloro-1H-benzo[d]imidazole](/img/structure/B1472181.png)
![[4-Chloro-2-[(4-fluorophenyl)methoxy]phenyl]methanol](/img/structure/B1472182.png)

